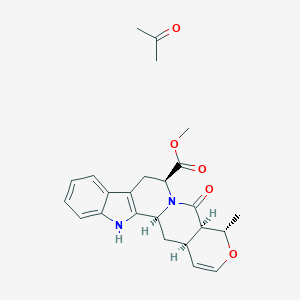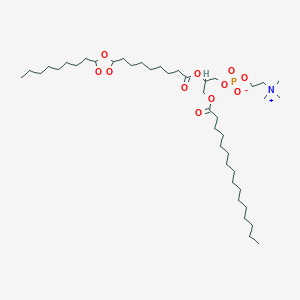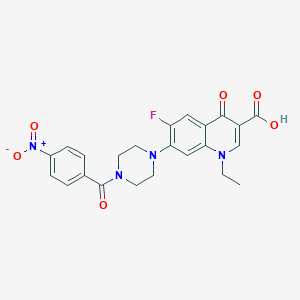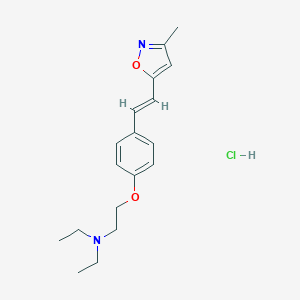
2-Chloro-5-fluoro-4-methylpyrimidine
概要
説明
2-Chloro-5-fluoro-4-methylpyrimidine is a chemical compound with the CAS Number: 134000-96-7 . It has a molecular weight of 146.55 . It is stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-5-fluoro-4-methylpyrimidine . The InChI code is 1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 .It has a flash point of 87 . The compound is solid in its physical form .
科学的研究の応用
Synthesis and Piperidinolysis
2-Chloro-5-fluoro-4-methylpyrimidine has been studied in the synthesis of various fluoropyrimidines. For instance, in a study by Brown and Waring (1974), the fluoropyrimidines were synthesized through the diazotization of aminopyrimidines in fluoroboric acid. The study also explored the second-order rate constants for piperidinolyses of these compounds, revealing that fluoropyrimidines react significantly faster than other halogenopyrimidines at the same temperature (Brown & Waring, 1974).
Kinetics and Mechanism of Fluorination
The kinetics and mechanism of fluorination of related compounds, like 2,4,5-trichloro-6-methylpyrimidine (TCMP), have been studied to understand the conversion to 2,4-difluoro-5-chloro-6-methylpyrimidine (DFCMP). This research conducted by Wei et al. (1987) provides insights into the reaction pathways and the influence of solvents and catalysts in such processes (Wei et al., 1987).
Halogen/Halogen Displacement in Heterocycles
Research by Schlosser and Cottet (2002) explored the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles. This study demonstrated that certain conditions allow for the substitution of bromine for chlorine in compounds like 2-chloro-6-methylpyridine, offering a pathway for modifying the structure of chloro-fluoro-methylpyrimidines (Schlosser & Cottet, 2002).
Synthesis of Antiviral Compounds
In the field of antiviral research, compounds similar to 2-Chloro-5-fluoro-4-methylpyrimidine have been synthesized and evaluated for their potential against HIV-1. Loksha et al. (2016) synthesized novel MC‐1220 analogs using a structure similar to 2-Chloro-5-fluoro-4-methylpyrimidine and evaluated their efficacy against HIV-1 (Loksha et al., 2016).
Synthesis of Antiviral Derivatives
Chernikova et al. (2019) studied the synthesis of 5-Chloro-5-fluoro-6-alkoxypyrimidines, which are structurally related to 2-Chloro-5-fluoro-4-methylpyrimidine. These derivatives were synthesized and screened for antiviral activity, showing high effectiveness against various viruses (Chernikova et al., 2019).
Characterization of Fluorinated Derivatives
Popova et al. (1999) synthesized and characterized various fluorinated pyrimidine derivatives, contributing to the understanding of their structural and functional properties. This research can provide a basis for further exploration of compounds like 2-Chloro-5-fluoro-4-methylpyrimidine in various applications (Popova et al., 1999).
Kinase Inhibitors and Anticancer Applications
In the development of anticancer agents, derivatives of pyrimidines, including those structurally similar to 2-Chloro-5-fluoro-4-methylpyrimidine, have been explored. For example, Wada et al. (2012) synthesized 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, highlighting the utility of fluoropyrimidine cores in anticancer drug development (Wada et al., 2012).
Safety and Hazards
作用機序
Target of Action
It’s worth noting that fluoropyrimidines, a class of compounds to which this compound belongs, are often used in the treatment of cancer . They typically target essential biosynthetic processes or get incorporated into macromolecules like DNA and RNA, inhibiting their normal function .
Mode of Action
Fluoropyrimidines, such as 5-fluorouracil (5-fu), exert their anticancer effects by misincorporating fluoronucleotides into rna and dna and inhibiting the nucleotide synthetic enzyme thymidylate synthase (ts) . This results in the disruption of DNA synthesis and repair, leading to cell death .
Biochemical Pathways
Fluoropyrimidines are known to impact several biochemical pathways, including those involved in dna synthesis and repair .
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Fluoropyrimidines typically result in the disruption of dna synthesis and repair, leading to cell death .
特性
IUPAC Name |
2-chloro-5-fluoro-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAJKPNAPXHDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609751 | |
| Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-methylpyrimidine | |
CAS RN |
134000-96-7 | |
| Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)


![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)







![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)

